3-Phenyl-2-[(phenylcarbamoyl)methyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2-[(phenylcarbamoyl)methyl]butanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-[(phenylcarbamoyl)methyl]butanoic acid typically involves multi-step organic reactions. One common method starts with the alkylation of phenylacetic acid with a suitable alkyl halide to introduce the butanoic acid moiety. This is followed by the introduction of the phenylcarbamoyl group through a reaction with phenyl isocyanate under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-[(phenylcarbamoyl)methyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenylcarbamoyl group, where nucleophiles such as amines or alcohols replace the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted carbamoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-Phenyl-2-[(phenylcarbamoyl)methyl]butanoic acid is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural complexity makes it a useful probe for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacture of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism by which 3-Phenyl-2-[(phenylcarbamoyl)methyl]butanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanoic acid: Similar in structure but lacks the phenylcarbamoyl group.
2-Phenylbutanoic acid: Similar aliphatic chain but different substitution pattern.
N-Phenylcarbamoyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
3-Phenyl-2-[(phenylcarbamoyl)methyl]butanoic acid is unique due to its combination of aromatic and aliphatic components, along with the presence of the phenylcarbamoyl group
Properties
Molecular Formula |
C18H19NO3 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
4-anilino-4-oxo-2-(1-phenylethyl)butanoic acid |
InChI |
InChI=1S/C18H19NO3/c1-13(14-8-4-2-5-9-14)16(18(21)22)12-17(20)19-15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
BDMDXLRFUPFFHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CC(=O)NC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.